molecular formula C8H9ClO4S B13941257 4-Methoxyphenyl chloromethanesulfonate CAS No. 61980-89-0

4-Methoxyphenyl chloromethanesulfonate

Katalognummer: B13941257
CAS-Nummer: 61980-89-0
Molekulargewicht: 236.67 g/mol
InChI-Schlüssel: YICLAZKHCJZBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl chloromethanesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a chloromethanesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl chloromethanesulfonate typically involves the reaction of 4-methoxyphenol with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl chloromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl chloromethanesulfonate has been utilized in various scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxyphenyl chloromethanesulfonate
  • 4-Methoxyphenyl methanesulfonate
  • 4-Bromophenyl sulfonylmethanol

Uniqueness

4-Methoxyphenyl chloromethanesulfonate stands out due to its unique combination of a methoxy group and a chloromethanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to inhibit methanogenesis and dechlorination also sets it apart from similar compounds, highlighting its potential in environmental and industrial applications .

Eigenschaften

CAS-Nummer

61980-89-0

Molekularformel

C8H9ClO4S

Molekulargewicht

236.67 g/mol

IUPAC-Name

(4-methoxyphenyl) chloromethanesulfonate

InChI

InChI=1S/C8H9ClO4S/c1-12-7-2-4-8(5-3-7)13-14(10,11)6-9/h2-5H,6H2,1H3

InChI-Schlüssel

YICLAZKHCJZBOZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OS(=O)(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.